8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride
Description
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Properties
IUPAC Name |
8-benzyl-2,8-diazaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.ClH/c1-2-4-14(5-3-1)12-17-10-7-15(8-11-17)6-9-16-13-15;/h1-5,16H,6-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTUXAHULXABHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(CC2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721291 | |
| Record name | 8-Benzyl-2,8-diazaspiro[4.5]decane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-27-3 | |
| Record name | 2,8-Diazaspiro[4.5]decane, 8-(phenylmethyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159826-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Benzyl-2,8-diazaspiro[4.5]decane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold
The 2,8-diazaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, recognized for its conformational rigidity and three-dimensional complexity. This unique spirocyclic framework allows for precise spatial orientation of functional groups, enabling selective interactions with a diverse range of biological targets. Consequently, derivatives of this scaffold have garnered significant interest in drug discovery, with applications spanning oncology, infectious diseases, and central nervous system disorders. The benzyl-protected derivative, 8-Benzyl-2,8-diazaspiro[4.5]decane, serves as a key intermediate in the synthesis of more complex and pharmacologically active molecules. This guide provides a comprehensive overview of a viable synthetic route to 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride, offering detailed experimental protocols and mechanistic insights.
Overall Synthetic Strategy
The synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride is a multi-step process commencing with the preparation of the key precursor, N-benzyl-4-piperidone. This is followed by the construction of the spirocyclic core via a double Strecker-type reaction to yield a dinitrile intermediate. Subsequent reduction of the dinitriles affords the desired diamine, which is then converted to its hydrochloride salt for improved stability and handling.
Caption: Overall synthetic workflow for 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride.
Part 1: Synthesis of N-Benzyl-4-piperidone
N-benzyl-4-piperidone is a crucial starting material for this synthesis and is a key intermediate in the production of various pharmaceuticals, including analgesics like fentanyl and its derivatives.[1] Several methods for its preparation have been reported, with two common approaches detailed below.
Method 1: From 4-Piperidone Hydrochloride
This method involves the N-benzylation of commercially available 4-piperidone hydrochloride. The use of a base is essential to deprotonate the piperidine nitrogen, allowing for nucleophilic attack on benzyl bromide.
Experimental Protocol:
-
To a stirred suspension of 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous potassium carbonate (3.5 equivalents) in dry dimethylformamide (DMF), add benzyl bromide (1.1 equivalents) at room temperature.
-
Heat the reaction mixture to 65 °C and maintain for 14 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford N-benzyl-4-piperidone as a yellow oil.
| Reagent | Molar Eq. |
| 4-Piperidone monohydrate hydrochloride | 1.0 |
| Anhydrous Potassium Carbonate | 3.5 |
| Benzyl Bromide | 1.1 |
| Dimethylformamide (solvent) | - |
Method 2: From Benzylamine and Methyl Acrylate
This one-pot synthesis involves a Michael addition of benzylamine to two equivalents of methyl acrylate, followed by a Dieckmann condensation and subsequent hydrolysis and decarboxylation.[2]
Experimental Protocol:
-
To a solution of benzylamine (1 equivalent) in an alcoholic solvent, slowly add methyl acrylate (2.6-5 equivalents).
-
Stir the mixture for 1 hour at room temperature, then heat to 50-60 °C for 9-24 hours.
-
After the reaction is complete, distill off the excess methyl acrylate and alcohol.
-
Add a suitable solvent for the condensation reaction (e.g., toluene) and a strong base such as sodium methoxide in portions.
-
Heat the mixture to 50-85 °C for 9-16 hours.
-
Cool the reaction and neutralize with acid.
-
Add a catalyst for the hydrolysis and decarboxylation step and heat at 60-85 °C for 1-5 hours.
-
After cooling, adjust the pH to 8-9 with an inorganic base and separate the aqueous layer.
-
The organic layer is then distilled under reduced pressure to yield N-benzyl-4-piperidone.[2]
Part 2: Synthesis of 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile
This step involves the formation of the spiro-dinitrile intermediate through a reaction analogous to the Strecker synthesis. The ketone is reacted with a cyanide source and an amine source. In this case, two molecules of a cyanide equivalent and an ammonia equivalent are added to the ketone. A plausible approach is the use of aminoacetonitrile or a two-step process involving the formation of a cyanohydrin followed by substitution. A more direct approach is a modified Strecker reaction using a cyanide salt and an ammonium salt.
Caption: Simplified mechanism of the Strecker-type reaction on a ketone.
Experimental Protocol (Proposed):
-
In a round-bottomed flask, dissolve N-benzyl-4-piperidone (1 equivalent) and ammonium chloride (2.2 equivalents) in a suitable solvent such as a mixture of water and ethanol.
-
Cool the mixture in an ice bath and add a solution of potassium cyanide (2.2 equivalents) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 24-48 hours.
-
Monitor the formation of the product by TLC.
-
Upon completion, pour the reaction mixture into a mixture of ice and concentrated aqueous ammonia.
-
Extract the product with a suitable organic solvent like dichloromethane (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile.
-
The crude product can be purified by recrystallization or column chromatography.
| Reagent | Molar Eq. |
| N-Benzyl-4-piperidone | 1.0 |
| Ammonium Chloride | 2.2 |
| Potassium Cyanide | 2.2 |
Part 3: Synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane
The reduction of the spiro-dinitrile to the corresponding diamine is a critical step. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[3] This reaction should be carried out under anhydrous conditions due to the high reactivity of LiAlH₄ with protic solvents.
Experimental Protocol:
-
In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (excess, e.g., 4-5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Dissolve 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours or gently reflux until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the nitrile peak).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with THF or diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-Benzyl-2,8-diazaspiro[4.5]decane as an oil.
| Reagent | Molar Eq. |
| 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 4.0 - 5.0 |
| Anhydrous Tetrahydrofuran (THF) | - |
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction and avoids the need for a hazardous quenching procedure.[4] Catalysts such as Raney Nickel or Palladium on carbon are commonly used.
Experimental Protocol:
-
In a high-pressure hydrogenation vessel, dissolve 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile (1 equivalent) in a suitable solvent such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines.
-
Add a catalytic amount of Raney Nickel (e.g., 10-20% by weight) or 10% Palladium on carbon.
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 atm) and heat the mixture (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
After the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude 8-Benzyl-2,8-diazaspiro[4.5]decane.
-
The product can be further purified by distillation under reduced pressure.
| Reagent | Molar Eq. |
| 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile | 1.0 |
| Hydrogen Gas | Excess |
| Raney Nickel or Pd/C | Catalytic |
| Solvent (e.g., Ethanolic Ammonia) | - |
Part 4: Preparation of 8-Benzyl-2,8-diazaspiro[4.5]decane Hydrochloride
The final step is the formation of the hydrochloride salt, which is often a more stable and crystalline solid, making it easier to handle and purify.
Experimental Protocol:
-
Dissolve the crude 8-Benzyl-2,8-diazaspiro[4.5]decane in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
A precipitate of the hydrochloride salt should form.
-
Continue the addition of HCl until the solution is acidic.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride.
-
The salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Characterization Data (Representative)
-
¹H NMR: Signals corresponding to the benzyl protons (aromatic and benzylic CH₂), and the piperidine and pyrrolidine ring protons. The integration of these signals should be consistent with the structure.
-
¹³C NMR: Resonances for the aromatic carbons of the benzyl group, the benzylic carbon, the spiro carbon, and the various methylene carbons of the piperidine and pyrrolidine rings.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free base (C₁₅H₂₂N₂) and characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum of the free base would show N-H stretching vibrations for the secondary amine and C-H stretching for the alkyl and aromatic groups. The hydrochloride salt would exhibit a broad N-H⁺ stretch.
Safety Considerations
-
Cyanide Compounds: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.
-
Lithium Aluminum Hydride: LiAlH₄ is a highly reactive and flammable solid. It reacts violently with water and other protic solvents. All reactions involving LiAlH₄ must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents. The quenching procedure must be performed with extreme caution.
-
Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Hydrogenation reactions should be carried out in a properly designed and maintained high-pressure reactor in a designated area.
-
General Precautions: Standard laboratory safety practices should be followed at all times.
References
-
U.S. Department of Justice, Drug Enforcement Administration. Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. 2018. [Link]
-
MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank 2021, M1228. [Link]
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Albanese, V., et al. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2025. [Link]
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McClure, C. K., et al. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. 1993. [Link]
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ACS Publications. Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry. [Link]
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PubMed. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 2022. [Link]
- Google Patents. Preparation method of N-benzyl-4-piperidone. CN116924967A.
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PubChem. 8-Benzyl-2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione. [Link]
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Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link]
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Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
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Master Organic Chemistry. Strecker Synthesis. [Link]
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Organic Chemistry Portal. A generic approach for the catalytic reduction of nitriles. [Link]
Sources
- 1. dea.gov [dea.gov]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of the Diazaspiroalkane Core: A Technical Guide to Unlocking Novel Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
The diazaspiroalkane scaffold has emerged as a privileged structure in modern medicinal chemistry, offering a unique three-dimensional architecture that enables the fine-tuning of pharmacological properties.[1][2][3][4][5] This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of diazaspiroalkane analogs, with a particular focus on their modulation of nicotinic and muscarinic acetylcholine receptors—two critical target classes for a range of neurological and psychiatric disorders. We will delve into the causal relationships between structural modifications and biological activity, present detailed experimental protocols for synthesis and evaluation, and visualize key concepts through diagrams and data tables. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
The Diazaspiroalkane Core: A Gateway to Novel Chemical Space
The rigid, sp³-rich nature of the diazaspiroalkane core provides a distinct advantage over more traditional, "flat" aromatic scaffolds.[6] This inherent three-dimensionality allows for a more precise presentation of pharmacophoric elements in space, leading to enhanced potency, selectivity, and improved physicochemical properties.[3][5][6] The introduction of two nitrogen atoms within the spirocyclic system offers multiple points for diversification, enabling the exploration of a vast chemical space and the optimization of interactions with biological targets.
The strategic value of this scaffold lies in its ability to confer conformational rigidity, which can reduce the entropic penalty upon binding to a target protein.[6] This often translates to higher binding affinities. Furthermore, the non-planar nature of the diazaspiroalkane core can disrupt π-π stacking interactions with off-target proteins, such as hERG, potentially mitigating cardiotoxicity risks.[6]
Structure-Activity Relationships of Diazaspiroalkane Analogs at Nicotinic Acetylcholine Receptors (nAChRs)
Neuronal nAChRs are ligand-gated ion channels that play a crucial role in cognitive function, learning, memory, and attention.[7][8] The development of subtype-selective nAChR modulators is a key objective for the treatment of Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[7][8] Diazaspiroalkane-based compounds have shown significant promise as potent and selective modulators of nAChRs.
The 2,6-Diazaspiro[3.3]heptane Scaffold
The 2,6-diazaspiro[3.3]heptane core has been explored as a novel scaffold for nAChR modulators. The SAR of this series is heavily influenced by the nature of the substituents on the two nitrogen atoms.
| Compound | R1 | R2 | α4β2 nAChR Ki (nM) | α7 nAChR Ki (nM) |
| 1a | H | 3-pyridinylmethyl | 15 ± 2 | >10,000 |
| 1b | Methyl | 3-pyridinylmethyl | 8 ± 1 | >10,000 |
| 1c | H | 5-methoxy-3-pyridinylmethyl | 5 ± 1 | 8,500 ± 500 |
| 1d | Methyl | 5-methoxy-3-pyridinylmethyl | 2 ± 0.5 | 6,200 ± 400 |
Table 1: SAR of 2,6-Diazaspiro[3.3]heptane Analogs at nAChRs. Data hypothetical for illustrative purposes.
Causality Behind Experimental Choices: The initial design of this series often involves tethering a known nAChR pharmacophore, such as the 3-pyridinylmethyl group, to one of the nitrogen atoms of the diazaspiro[3.3]heptane core. The second nitrogen is then used as a point for diversification to explore the impact of size, electronics, and lipophilicity on receptor affinity and selectivity. The introduction of a methyl group at the R1 position (compound 1b vs. 1a ) leads to a modest increase in affinity for the α4β2 subtype, suggesting that this region of the binding pocket can accommodate small alkyl substituents. The addition of a methoxy group to the pyridine ring (compound 1c vs. 1a ) further enhances α4β2 affinity and introduces weak α7 activity. This modification was likely chosen to explore the electronic and hydrogen-bonding potential of the pyridine ring. The combination of both modifications (compound 1d ) results in the most potent α4β2 ligand in this series, demonstrating a positive additivity effect. The general lack of potent α7 affinity across this series suggests that the overall shape and pharmacophoric presentation of these analogs are not optimal for this subtype.
Signaling Pathway of α7 Nicotinic Acetylcholine Receptors
Activation of α7 nAChRs, which are highly permeable to calcium ions, triggers a cascade of intracellular signaling events that are crucial for neuronal survival and synaptic plasticity.[8][9][10][11]
Caption: Signaling pathway of the α7 nicotinic acetylcholine receptor.
Structure-Activity Relationships of Diazaspiroalkane Analogs at Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic acetylcholine receptors are G-protein coupled receptors that are involved in a wide range of physiological processes, including learning, memory, and motor control.[12][13] The development of subtype-selective mAChR modulators is a promising strategy for the treatment of schizophrenia, Alzheimer's disease, and Parkinson's disease.[12][13]
The 6-Azaspiro[2.5]octane Scaffold as M4 Receptor Antagonists
The 6-azaspiro[2.5]octane scaffold has been successfully employed to develop potent and selective antagonists of the M4 muscarinic receptor. The SAR of this series is highly dependent on the stereochemistry of the spirocyclic core and the nature of the substituents on the nitrogen atom and the aromatic ring.
| Compound | Stereochemistry | R | M4 Ki (nM) | M1 Ki (nM) |
| 2a | Racemic | H | 50 ± 5 | 800 ± 70 |
| 2b | (R) | H | 10 ± 1 | 950 ± 80 |
| 2c | (S) | H | 250 ± 20 | >10,000 |
| 2d | (R) | F | 2 ± 0.3 | 1,200 ± 100 |
Table 2: SAR of 6-Azaspiro[2.5]octane Analogs at M4 Receptors. Data hypothetical for illustrative purposes.
Causality Behind Experimental Choices: The initial discovery of this series likely stemmed from a screening campaign or a scaffold-hopping approach from a known muscarinic antagonist. The observation that the racemic compound 2a possessed M4 antagonist activity prompted a chiral separation to determine if the activity was stereospecific. The finding that the (R)-enantiomer (2b ) was significantly more potent than the (S)-enantiomer (2c ) was a critical insight, indicating a specific and well-defined binding orientation within the M4 receptor.[1] This allowed for the focused optimization of the more active enantiomer. The introduction of a fluorine atom at the R position (2d ) was a rational design choice to explore the impact of electronics and potential hydrogen bonding interactions with the receptor. The significant increase in M4 potency for compound 2d suggests that this modification leads to a more favorable interaction with the binding pocket. The high selectivity over the M1 receptor is a desirable feature, as M1 agonism is being explored as a therapeutic strategy for cognitive enhancement, and antagonism could lead to unwanted side effects.
Signaling Pathway of the M4 Muscarinic Acetylcholine Receptor
The M4 receptor is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[14][15][16]
Caption: General synthetic workflow for 2,6-diazaspiro[3.3]heptane analogs.
Experimental Protocol: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane
-
Step 1: Synthesis of 1,1-bis(hydroxymethyl)cyclobutane. To a solution of diethyl cyclobutane-1,1-dicarboxylate (1.0 eq) in THF at 0 °C is added LiAlH4 (2.5 eq) portionwise. The reaction is stirred at room temperature for 12 hours. The reaction is quenched by the sequential addition of water, 15% NaOH, and water. The resulting solid is filtered off and the filtrate is concentrated to give the diol.
-
Step 2: Synthesis of 1,1-bis(bromomethyl)cyclobutane. To a solution of the diol (1.0 eq) in DCM at 0 °C is added PBr3 (0.8 eq) dropwise. The reaction is stirred at room temperature for 18 hours. The reaction is quenched with ice water and the organic layer is separated, washed with brine, dried over Na2SO4, and concentrated to give the dibromide.
-
Step 3: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane. To a solution of the dibromide (1.0 eq) in DMF is added Boc-NH2 (2.2 eq) and K2CO3 (3.0 eq). The reaction is heated to 80 °C for 24 hours. The reaction is cooled to room temperature, diluted with water, and extracted with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography to give the desired product.
Experimental Protocols for SAR Determination
The determination of the SAR for a series of compounds requires robust and reliable biological assays. Radioligand binding assays are used to determine the affinity of a compound for a specific receptor, while functional assays are used to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
Radioligand Binding Assay for Nicotinic Receptors
This protocol describes a filtration binding assay to determine the Ki of a test compound for the α4β2 nAChR. [17][18][19][20]
-
Membrane Preparation: Rat cortical tissue is homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors). The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and debris. The supernatant is then centrifuged at 40,000 x g for 20 minutes to pellet the membranes. The membrane pellet is resuspended in fresh buffer and the protein concentration is determined.
-
Assay: The assay is performed in a 96-well plate in a final volume of 250 µL. To each well is added 50 µL of test compound at various concentrations, 50 µL of [³H]cytisine (a high-affinity α4β2 ligand) at a final concentration of 1 nM, and 150 µL of the membrane preparation (50-100 µg of protein). Non-specific binding is determined in the presence of a high concentration of a known α4β2 ligand (e.g., 10 µM nicotine).
-
Incubation and Filtration: The plate is incubated at 4 °C for 2 hours. The reaction is terminated by rapid filtration through a glass fiber filter plate that has been pre-soaked in polyethyleneimine. The filters are washed three times with ice-cold wash buffer.
-
Data Analysis: The radioactivity retained on the filters is counted using a scintillation counter. The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Muscarinic Antagonists
This protocol describes a functional assay to determine the potency of a test compound as an M4 receptor antagonist using a calcium mobilization assay in a cell line stably expressing the human M4 receptor. [21][22][23]
-
Cell Culture: CHO-K1 cells stably expressing the human M4 receptor are cultured in appropriate media. The cells are seeded into 96-well plates and grown to confluence.
-
Calcium Assay: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37 °C. The cells are then washed to remove excess dye.
-
Assay: The plate is placed in a fluorescence plate reader. The test compound is added to the wells at various concentrations and incubated for 15 minutes. The cells are then challenged with an EC80 concentration of a known M4 agonist (e.g., acetylcholine). The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured.
-
Data Analysis: The antagonist potency is determined by measuring the inhibition of the agonist-induced calcium response. The IC50 value is determined by non-linear regression analysis of the dose-response data.
Future Perspectives
The diazaspiroalkane scaffold will undoubtedly continue to be a valuable tool in drug discovery. [2][3][5]The future of this field will likely focus on the development of more efficient and stereoselective synthetic methods to access a wider range of novel diazaspiroalkane cores. Furthermore, the integration of computational modeling and structure-based drug design will be crucial for the rational design of next-generation diazaspiroalkane-based therapeutics with improved potency, selectivity, and pharmacokinetic properties. The exploration of these scaffolds for other CNS targets, as well as for targets in other therapeutic areas such as oncology and infectious diseases, is also a promising avenue for future research.
References
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429.
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Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Exploratory Screening of 8-Benzyl-2,8-diazaspiro[4.5]decane Libraries for Novel Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel chemical matter with enhanced therapeutic properties is perpetual. While flat, aromatic-rich molecules have historically dominated small-molecule drug discovery, the field is increasingly embracing three-dimensional (3D) molecular architectures. Spirocyclic scaffolds, and particularly the 8-Benzyl-2,8-diazaspiro[4.5]decane core, represent a class of "privileged structures" that offer significant advantages. Their inherent 3D geometry provides a trajectory that can engage with biological targets through more specific and extensive contact points, often leading to improved potency and selectivity.[1] The rigidity of the spirocyclic system reduces the number of rotatable bonds, which can enhance the pharmacokinetic profile by pre-organizing the molecule into a bioactive conformation, thereby minimizing the entropic penalty upon binding.[2]
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of the exploratory screening process for libraries based on the 8-Benzyl-2,8-diazaspiro[4.5]decane scaffold. We will dissect the strategic rationale behind experimental choices, from library synthesis and high-throughput screening to hit validation and initial structure-activity relationship (SAR) analysis, offering a self-validating framework for identifying novel therapeutic leads.
The 8-Benzyl-2,8-diazaspiro[4.5]decane Core: A Versatile Privileged Scaffold
The 2,8-diazaspiro[4.5]decane framework is a specific type of spiro-piperidine, a motif found in a variety of biologically active compounds.[2][3] Its utility stems from several key structural features:
-
Spirocyclic Center: The quaternary carbon at the C5 position imparts a rigid, three-dimensional orientation to the substituents on both the piperidine and the second heterocyclic ring.
-
Piperidine Ring (N8): The nitrogen at position 8 is commonly protected or functionalized, with the benzyl group serving as a versatile placeholder. It can act as a key binding element itself or be readily cleaved and replaced with other functionalities during lead optimization.
-
Second Nitrogen (N2): The nitrogen at position 2 provides a crucial handle for combinatorial diversification, allowing for the introduction of a wide array of side chains to explore the chemical space around a biological target.
The combination of these features makes the scaffold an exceptional starting point for building compound libraries with high structural diversity and drug-like properties.[4]
Caption: Core structure of 8-Benzyl-2,8-diazaspiro[4.5]decane.
Library Synthesis: A Framework for Chemical Diversity
The successful exploratory screening of any compound family begins with the creation of a high-quality, diverse chemical library. For the 8-Benzyl-2,8-diazaspiro[4.5]decane scaffold, multi-component reactions are often employed to generate a wide range of analogs efficiently. The following protocol outlines a general and robust synthetic strategy.
Experimental Protocol: Representative Library Synthesis
This protocol is based on established methodologies for synthesizing similar spiropiperidine structures, such as those used for creating 1,4,8-triazaspiro[4.5]decan-2-one derivatives.[5]
Objective: To synthesize a library of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one derivatives by varying the amino acid and aldehyde inputs.
Materials:
-
N-Benzyl-4-piperidone
-
A diverse set of primary amines (R¹-NH₂)
-
A diverse set of aldehydes (R²-CHO)
-
Trimethylsilyl cyanide (TMSCN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Reaction vessels (e.g., 96-well plate format or individual vials)
Step-by-Step Methodology:
-
Iminium Ion Formation (Causality: Activation of the Ketone):
-
To a solution of N-Benzyl-4-piperidone (1.0 eq) in MeOH, add the desired primary amine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours. The reaction between the ketone and the amine forms a hemiaminal, which then dehydrates to the corresponding reactive iminium ion. This in-situ formation is critical for the subsequent nucleophilic attack.
-
-
Ugi-type Multicomponent Reaction (Causality: Rapid Assembly of Complexity):
-
To the mixture from Step 1, add the desired aldehyde (1.1 eq).
-
Following this, add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise at 0 °C. TMSCN serves as a safer and more soluble source of cyanide compared to KCN or NaCN.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. This one-pot reaction efficiently combines the four components to construct the core of the diversified product.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
For library screening, purification may be performed via high-throughput preparative HPLC to ensure a minimum purity standard (typically >90%).[4]
-
-
Quality Control (QC) and Plating (Causality: Ensuring Data Integrity):
-
Confirm the identity and purity of each library member using LC-MS and ¹H NMR analysis.
-
Prepare a stock solution of each pure compound in DMSO (e.g., at 10 mM).
-
Aliquot the stock solutions into 96- or 384-well plates for storage and subsequent use in high-throughput screening.
-
Caption: Workflow for combinatorial library synthesis and plating.
The High-Throughput Screening (HTS) Cascade
Once a validated compound library is prepared, the HTS cascade is initiated to identify molecules that modulate the activity of a specific biological target. This is a systematic, multi-step process designed to minimize false positives and efficiently focus resources on the most promising compounds.[6]
Caption: The High-Throughput Screening (HTS) cascade.
Step 1: Assay Development and Validation
Causality: An HTS campaign is only as reliable as its assay. The choice between a biochemical assay (testing direct interaction with a purified protein) and a cell-based assay (measuring a downstream effect in a relevant cell line) depends on the target and the desired information. The assay must be robust, reproducible, and miniaturized for a high-throughput format (e.g., 384- or 1536-well plates).
Self-Validation: The Z-factor (Z') is a statistical parameter used to quantify the quality of an assay. It is calculated from the means and standard deviations of the positive and negative controls. An assay is considered robust and suitable for HTS when Z' > 0.5 .
Step 2: Primary Screening
The entire 8-Benzyl-2,8-diazaspiro[4.5]decane library is screened at a single, relatively high concentration (e.g., 10-20 µM). The goal is not to determine potency but to cast a wide net and identify any compound showing statistically significant activity against the target.
Step 3: Hit Confirmation and Triage
Compounds that meet a predefined activity threshold in the primary screen (e.g., >50% inhibition) are deemed "primary hits." These hits are then re-tested under the same conditions, often from a freshly prepared sample from the original DMSO stock, to eliminate handling errors or random statistical noise. This step is crucial for weeding out non-reproducible results.
Step 4: Dose-Response Analysis and Potency Determination
Confirmed hits are subjected to dose-response analysis. Each compound is tested across a range of concentrations (typically an 8- to 10-point half-log dilution series). The resulting data is fitted to a sigmoidal curve to determine the half-maximal inhibitory or effective concentration (IC₅₀ or EC₅₀), a key measure of a compound's potency.
From Hit to Lead: Validation and SAR Exploration
Potent hits from the dose-response analysis are not yet lead compounds. They must undergo further validation to confirm their mechanism of action and to begin understanding the relationship between their chemical structure and biological activity (SAR).
Orthogonal and Secondary Assays
Causality: A hit confirmed in a primary assay could still be an artifact (e.g., a compound that interferes with the detection technology rather than the biological target). An orthogonal assay measures the same biological endpoint using a different technology or method. For example, if the primary assay measured kinase inhibition via fluorescence, an orthogonal assay might measure it via radiolabeling. Secondary assays are used to probe selectivity (testing against related targets) and to confirm functional effects in a cellular context.
Initial Structure-Activity Relationship (SAR) Analysis
By comparing the structures of active and inactive compounds from the library, initial SAR trends can be established.[7][8] This involves analyzing how changes in the R¹ and R² groups (from the library synthesis) affect the compound's potency.
Example Hypothetical SAR Table for a Kinase Target:
| Compound ID | R¹ Group | R² Group | Potency (IC₅₀, nM) |
| Lib-001 | Methyl | Phenyl | 5,200 |
| Lib-002 | Methyl | 4-Fluorophenyl | 850 |
| Lib-003 | Methyl | 3-Pyridyl | 450 |
| Lib-004 | Cyclopropyl | 3-Pyridyl | 95 |
| Lib-005 | Cyclopropyl | Phenyl | 1,200 |
Expert Insight: From this hypothetical data, a medicinal chemist would infer that:
-
A nitrogen-containing heterocycle like pyridine at the R² position is preferred over a simple phenyl ring (compare Lib-001 vs. Lib-003).
-
A small, rigid cyclopropyl group at R¹ is more favorable than a methyl group (compare Lib-003 vs. Lib-004).
-
The combination of the cyclopropyl (R¹) and 3-pyridyl (R²) groups results in a synergistic improvement in potency, identifying Lib-004 as a promising hit for further optimization.
Caption: The iterative cycle of Hit-to-Lead optimization.
Applications and Case Studies: The Proven Potential of the Scaffold
The versatility of the 2,8-diazaspiro[4.5]decane scaffold is demonstrated by its successful application in identifying potent inhibitors for a range of disease-relevant targets.
| Target Class | Therapeutic Area | Example Potency | Reference |
| RIPK1 Kinase | Inflammatory Diseases | IC₅₀ = 92 nM | [9] |
| TYK2/JAK1 Kinases | Inflammatory Bowel Disease | IC₅₀ = 6 nM (TYK2) | [10] |
| mPTP | Ischemia-Reperfusion Injury | Cytoprotective Activity | [5][11] |
| Sigma-1 Receptors | Neurology | Kᵢ = 0.47 - 12.1 nM | [12] |
| α-Adrenergic Receptors | Hypertension | Antihypertensive Activity | [13] |
Case Study 1: Discovery of Potent RIPK1 Inhibitors
Necroptosis is a form of programmed cell death implicated in inflammatory diseases, and RIPK1 kinase is a key mediator of this pathway. Researchers initiated a program to find new RIPK1 inhibitors by performing a virtual screen, which identified an initial hit.[9] Through systematic structural optimization of a related triazaspiro[4.5]decane core, they developed a series of 2,8-diazaspiro[4.5]decan-1-one derivatives. This effort led to the discovery of compound 41 , which exhibited potent inhibition of RIPK1 with an IC₅₀ value of 92 nM and demonstrated significant anti-necroptotic effects in a cellular model.[9]
Case Study 2: Identification of a Dual TYK2/JAK1 Inhibitor
The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways that drive autoimmune and inflammatory conditions. A study focused on developing selective TYK2/JAK1 inhibitors led to the exploration of 2,8-diazaspiro[4.5]decan-1-one derivatives.[10] This work resulted in the identification of compound 48 , a potent dual inhibitor with IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1.[10] Importantly, it showed over 23-fold selectivity against the related JAK2 kinase, a crucial feature for avoiding potential side effects. Compound 48 also showed excellent metabolic stability and potent anti-inflammatory effects in a preclinical model of ulcerative colitis.[10]
Conclusion and Future Perspectives
The 8-Benzyl-2,8-diazaspiro[4.5]decane scaffold and its close analogs have firmly established themselves as privileged structures in modern drug discovery. The systematic process of library design, synthesis, high-throughput screening, and iterative optimization provides a powerful and validated pathway for identifying novel, potent, and selective modulators of a wide array of biological targets. The case studies presented herein underscore the tangible success of this approach, transitioning a versatile chemical core into promising preclinical candidates for inflammatory and other diseases.
Future efforts will likely focus on expanding the diversity of the spirocyclic core itself, exploring alternative synthetic routes to access novel derivatives, and applying these libraries to an even broader range of challenging biological targets, such as protein-protein interactions. As screening technologies and our understanding of disease biology continue to evolve, the strategic application of well-designed, 3D-rich compound libraries like those based on the 2,8-diazaspiro[4.5]decane scaffold will remain a cornerstone of innovative therapeutic discovery.
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Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. (2025). ResearchGate. [Link]
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Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Zervou, G., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]
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Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. [Link]
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Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. (2020). PubMed. [Link]
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Zhang, W., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]
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Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (2022). Taylor & Francis Online. [Link]
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Li, L., et al. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Royal Society of Chemistry. [Link]
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Dexter, H. L., et al. (2015). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry. [Link]
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Methodological & Application
Application Notes and Protocols: 8-Benzyl-2,8-diazaspiro[4.5]decane as a Tool Compound for Soluble Epoxide Hydrolase (sEH) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Soluble Epoxide Hydrolase Inhibition
Soluble epoxide hydrolase (sEH), an enzyme prevalent in various tissues including the liver, kidney, and brain, plays a critical role in the metabolism of endogenous signaling lipids.[1] Specifically, sEH catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[1] EETs, which are metabolites of arachidonic acid produced by cytochrome P450 epoxygenases, are potent signaling molecules with a range of beneficial physiological effects.[2][3][4] These effects include vasodilation, anti-inflammatory actions, and analgesia.[5] Consequently, the inhibition of sEH is a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain.[1][6] By preventing the degradation of EETs, sEH inhibitors can effectively elevate the levels of these beneficial lipids, thereby amplifying their therapeutic effects.
The 2,8-diazaspiro[4.5]decane scaffold has been identified as a core structural motif in a class of highly potent sEH inhibitors.[7] While the specific compound 8-Benzyl-2,8-diazaspiro[4.5]decane serves as a foundational structure in this class, it is often further derivatized, for instance into trisubstituted ureas, to achieve high potency and oral activity for indications such as hypertension.[7] This document provides a comprehensive guide to utilizing compounds based on the 8-Benzyl-2,8-diazaspiro[4.5]decane scaffold as tool compounds for the investigation of sEH inhibition.
Mechanism of Action: Stabilizing Endogenous Vasodilators
The primary mechanism through which 8-Benzyl-2,8-diazaspiro[4.5]decane-based inhibitors exert their effects is by binding to the active site of the sEH enzyme, preventing it from hydrolyzing EETs. This leads to an increase in the bioavailability of EETs, which can then exert their vasodilatory and anti-inflammatory effects. This mode of action has been shown to be effective in animal models of hypertension, where oral administration of 2,8-diazaspiro[4.5]decane-based inhibitors led to a reduction in blood pressure.[7]
The signaling pathway affected by sEH inhibition is depicted below:
Caption: sEH metabolic pathway and point of inhibition.
Compound Profile: 8-Benzyl-2,8-diazaspiro[4.5]decane
| Property | Value |
| IUPAC Name | 8-benzyl-2,8-diazaspiro[4.5]decane |
| CAS Number | 336191-15-2[8] |
| Molecular Formula | C₁₅H₂₂N₂[8] |
| Molecular Weight | 230.35 g/mol [8] |
| Structure |
Note: While 8-Benzyl-2,8-diazaspiro[4.5]decane provides the core scaffold, specific sEH inhibitory potency (e.g., IC50 values) is typically reported for more complex derivatives of this structure. For instance, potent sEH inhibitors often incorporate urea functionalities and can exhibit IC50 values in the low nanomolar to picomolar range.[6]
Experimental Protocols
Protocol 1: In Vitro Enzymatic sEH Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the in vitro potency (IC50) of a test compound against purified human sEH. The assay utilizes a substrate that becomes fluorescent upon hydrolysis by sEH.
Rationale: This direct enzyme inhibition assay is a crucial first step to confirm that the test compound targets sEH and to quantify its inhibitory potency.
Caption: Workflow for in vitro sEH inhibitor screening.
Materials:
-
Recombinant human sEH
-
sEH assay buffer
-
Fluorescent sEH substrate (e.g., PHOME)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
-
Test compound (8-Benzyl-2,8-diazaspiro[4.5]decane derivative)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in sEH assay buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant human sEH in assay buffer to the working concentration.
-
Assay Plate Setup:
-
Add 140 µL of sEH assay buffer to each well.
-
Add 10 µL of the diluted test compound or vehicle (for control wells) to the appropriate wells.
-
Add 20 µL of the diluted sEH enzyme to all wells except for the substrate blank.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the fluorescent sEH substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths for the substrate used.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based sEH Activity Assay
This protocol measures the activity of sEH in a cellular context, providing insight into the compound's cell permeability and efficacy in a more physiologically relevant environment.
Rationale: A cell-based assay is essential to validate that the compound can cross the cell membrane and inhibit the target enzyme within the cell.
Materials:
-
A suitable cell line expressing sEH (e.g., HepG2 human liver cells)
-
Cell culture medium and supplements
-
Fluorescent sEH substrate for live cells (e.g., Epoxy Fluor 7)
-
96-well clear-bottom black microplate
-
Test compound
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a predetermined time (e.g., 1-4 hours).
-
Substrate Loading: Add the live-cell fluorescent sEH substrate to the media and incubate as per the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or capture images using a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity and calculate the percent inhibition of sEH activity at each compound concentration relative to the vehicle-treated cells. Determine the EC50 value.
Protocol 3: In Vivo Pharmacodynamic and Efficacy Evaluation
This protocol describes a general workflow for assessing the in vivo target engagement and efficacy of an sEH inhibitor in a relevant animal model (e.g., spontaneously hypertensive rats for hypertension studies).
Rationale: In vivo studies are critical to determine if the compound's sEH inhibitory activity translates into a desired physiological effect and to assess its pharmacokinetic and pharmacodynamic properties.
Caption: Workflow for in vivo evaluation of an sEH inhibitor.
Procedure:
-
Animal Model and Dosing:
-
Acclimate the animals to the experimental conditions.
-
Administer the test compound via an appropriate route (e.g., oral gavage). Include a vehicle control group.
-
-
Efficacy Measurement:
-
Monitor the relevant physiological parameter over time (e.g., measure blood pressure at baseline and at several time points post-dose).
-
-
Pharmacodynamic (PD) Sample Collection:
-
At selected time points, collect blood samples into tubes containing an anticoagulant and an sEH inhibitor to prevent ex vivo degradation of EETs.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Biomarker Analysis (LC-MS/MS):
-
Analyze the plasma samples to quantify the levels of various EET regioisomers and their corresponding DHETs.
-
The ratio of EETs to DHETs serves as a key biomarker of sEH inhibition in vivo. An increased EET/DHET ratio indicates target engagement.
-
-
Data Analysis:
-
Analyze the efficacy data (e.g., change in blood pressure) and correlate it with the pharmacodynamic data (EET/DHET ratio) to establish a dose-response relationship.
-
Protocol 4: LC-MS/MS Analysis of EETs and DHETs
This protocol provides a general method for the simultaneous quantification of EETs and DHETs in plasma samples.
Rationale: Accurate measurement of the EET/DHET ratio is the gold standard for confirming in vivo target engagement of an sEH inhibitor.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 analytical column
-
Internal standards (deuterated EETs and DHETs)
-
Solvents for extraction and mobile phase (e.g., methanol, acetonitrile, water, formic acid)
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Spike the samples with a mixture of deuterated internal standards.
-
Perform a liquid-liquid or solid-phase extraction to isolate the lipids and remove proteins and other interfering substances.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the different EET and DHET regioisomers using a suitable gradient on a C18 column.
-
Detect and quantify the analytes using tandem mass spectrometry in negative ion mode with multiple reaction monitoring (MRM).
-
-
Data Quantification:
-
Generate calibration curves for each analyte using standards of known concentrations.
-
Calculate the concentrations of each EET and DHET in the plasma samples based on the calibration curves and the response of the internal standards.
-
Calculate the EET/DHET ratio for each regioisomer pair.
-
Data Interpretation and Troubleshooting
-
In Vitro Data: A low IC50 value indicates high potency. Ensure the dose-response curve is complete with a clear upper and lower plateau. Inconsistent results may be due to compound precipitation or instability.
-
Cell-Based Data: A potent compound should exhibit a low EC50 value. A significant rightward shift in potency compared to the enzymatic assay may suggest poor cell permeability.
-
In Vivo Data: Successful target engagement is demonstrated by a dose-dependent increase in the plasma EET/DHET ratio. This should correlate with the observed efficacy (e.g., blood pressure reduction). Lack of correlation may indicate off-target effects or complex pharmacology.
-
LC-MS/MS: EETs are prone to degradation. Ensure proper sample handling (collection on ice, use of inhibitors, prompt storage at -80°C) is crucial for accurate results.
Conclusion
The 8-Benzyl-2,8-diazaspiro[4.5]decane scaffold is a valuable starting point for the development of potent and selective sEH inhibitors. While this specific compound serves as a foundational tool, its derivatives have shown significant promise in preclinical models of cardiovascular and inflammatory diseases. The protocols provided herein offer a comprehensive framework for researchers to evaluate novel compounds based on this scaffold, from initial in vitro screening to in vivo validation of therapeutic efficacy. By carefully assessing both the direct enzymatic inhibition and the downstream physiological consequences, researchers can effectively advance the development of new sEH-targeting therapeutics.
References
-
Kim, J., et al. (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Journal of Medicinal Chemistry, 56(21), 8483-8497. Available at: [Link]
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available at: [Link]
-
Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. Molecules, 23(9), 2339. Available at: [Link]
-
Pavan, V., et al. (2024). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2359087. Available at: [Link]
-
Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388. Available at: [Link]
-
Khan, I., et al. (2018). Chemical composition, antioxidant and antimicrobial potential of essential oils from different parts of Daphne mucronata Royle. BMC Complementary and Alternative Medicine, 18(1), 332. Available at: [Link]
-
Wang, Y., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry, 64(1), 18-43. Available at: [Link]
-
Ferreira, M. J., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1229. Available at: [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and Antiproliferative Activity of Selective Histone Deacetylases 6 Inhibitors Containing a Tetrahydropyridopyrimidine Scaffold. Molecules, 26(15), 4488. Available at: [Link]
-
Unife. (2024). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available at: [Link]
-
Hu, L., et al. (2024). 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. ACS Medicinal Chemistry Letters, 15(7), 1026–1031. Available at: [Link]
-
PubChem. (n.d.). (8S)-8-benzyl-6,9-diazaspiro[4.5]decane. Available at: [Link]
-
Imig, J. D. (2006). The soluble epoxide hydrolase as a pharmaceutical target for hypertension. Clinical Science, 111(1), 67-78. Available at: [Link]
-
Spector, A. A., & Norris, A. W. (2007). Epoxyeicosatrienoic acids (EETs): Metabolism and biochemical function. Prostaglandins & Other Lipid Mediators, 82(1-4), 101-107. Available at: [Link]
-
ResearchGate. (n.d.). Epoxyeicosatrienoic acids (EETs): Metabolism and biochemical function. Available at: [Link]
Sources
- 1. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (8S)-8-benzyl-6,9-diazaspiro[4.5]decane | C15H22N2 | CID 58044800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Epoxide Hydrolase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Benzyl-2,8-diazaspiro 4.5 decane 336191-15-2 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. soluble epoxide hydrolase inhibitor — TargetMol Chemicals [targetmol.com]
Troubleshooting & Optimization
minimizing toxicity of 8-Benzyl-2,8-diazaspiro[4.5]decane derivatives
Technical Support Center: Spirocyclic Scaffold Optimization Topic: Minimizing Toxicity of 8-Benzyl-2,8-diazaspiro[4.5]decane Derivatives Ticket Status: OPEN Agent: Senior Application Scientist (Medicinal Chemistry Division)
Introduction: The "Spiro" Challenge
Welcome to the optimization helpdesk. You are likely working with 8-benzyl-2,8-diazaspiro[4.5]decane because it offers a privileged 3D architecture—an escape from "flatland" chemistry that improves receptor selectivity (e.g., for CCR4, RIPK1, or Sigma receptors).
However, this scaffold carries a "trojan horse" of toxicity risks. The combination of a basic piperidine nitrogen (position 8) and a lipophilic benzyl tail creates a classic Cationic Amphiphilic Drug (CAD) profile. This frequently triggers three specific failures in preclinical development:
-
Cardiotoxicity (hERG inhibition) [1]
-
Phospholipidosis (Lysosomal trapping)
-
Metabolic Instability (High Clearance)
This guide treats these issues as "support tickets." Select the symptom matching your experimental failure below for the solution protocol.
Ticket #01: "My compound causes QT prolongation (hERG Inhibition)."
Symptom: Your lead compound shows
Root Cause: The 8-benzyl-2,8-diazaspiro[4.5]decane core is a near-perfect pharmacophore for the hERG channel. The protonated nitrogen at position 8 interacts with the channel's selectivity filter, while the benzyl group engages in
Troubleshooting Protocol: You must disrupt the "hERG Pharmacophore" without destroying target affinity.
-
Reduce Basicity (
Modulation):-
The piperidine nitrogen (N8) typically has a
of ~9.0–10.0. hERG binding is driven by the cationic species. -
Action: Introduce an electron-withdrawing group (EWG) on the piperidine ring or convert the N8-benzyl amine into an amide or urea (if the basic N is not essential for target binding).
-
Alternative: Move the basic center to the N2 position (pyrrolidine) and cap N8 with a carbonyl.
-
-
The "Zwitterion" Strategy:
-
hERG channels repel negatively charged molecules.
-
Action: Append a carboxylic acid or isostere (tetrazole) to the benzyl tail. This creates a zwitterion at physiological pH, drastically reducing hERG affinity.
-
-
Lipophilicity Reduction (LogP < 3):
-
hERG blockade correlates strongly with ClogP.
-
Action: Replace the benzyl ring with a polarity-rich heterocycle (e.g., pyrimidine, pyrazine) or introduce polar substituents (–OH, –SO2Me) to the phenyl ring.
-
Visual Decision Tree: hERG Mitigation
Ticket #02: "My compound accumulates in lysosomes (Phospholipidosis)."
Symptom: Histology shows "foamy macrophages" in lung/liver tissue, or in vitro screens show vacuolization.
Root Cause: The scaffold acts as a Cationic Amphiphilic Drug (CAD) . It permeates the lysosomal membrane (pH ~7.4), becomes protonated in the acidic interior (pH ~4.5), and gets trapped. This disrupts lipid metabolism.[2]
Troubleshooting Protocol: The goal is to break the "Amphiphilic Moment."
-
Calculate the PLD Risk Score:
-
Use the equation:
. High values (>180) indicate high risk. -
Target:
AND .
-
-
Topological Polar Surface Area (TPSA) Adjustment:
-
Increase TPSA > 75 Ų.
-
Action: Introduce an ether oxygen into the spiro-ring system (e.g., changing the cyclohexane ring to a tetrahydropyran) or add a hydroxyl group to the benzyl linker.
-
-
Disrupting Planarity:
-
While spirocycles are 3D, the benzyl tail is flat.
-
Action: Replace the benzyl group with a saturated ring (e.g., cyclohexylmethyl) to reduce the
-interaction capability with phospholipids.
-
Data Comparison: PLD Mitigation
| Derivative Class | pKa (N8) | ClogP | PLD Risk | hERG Risk |
| Parent (8-Benzyl) | 9.2 | 3.4 | High | High |
| 8-Benzoyl (Amide) | N/A (Neutral) | 2.8 | Low | Low |
| 8-(Pyrimidin-2-yl) | 6.5 | 2.1 | Low | Moderate |
| 8-Benzyl-3-oxa | 8.8 | 1.9 | Moderate | Moderate |
Ticket #03: "My compound has high clearance (Metabolic Instability)."
Symptom: Short half-life (
Root Cause: The benzylic carbon is highly susceptible to CYP450-mediated oxidation. Additionally, the electron-rich aromatic ring is prone to hydroxylation.
Troubleshooting Protocol:
-
Block the "Soft Spot" (Benzylic Position):
-
Action: Introduce a methyl group (
-methylbenzyl) or fluorine atoms ( -difluorobenzyl) at the linker carbon. This sterically and electronically hinders CYP oxidation. -
Note: Difluorination also lowers the
of the adjacent nitrogen, helping with Ticket #01 and #02.
-
-
Scaffold Rigidification:
-
Action: Fuse the benzyl ring to the piperidine ring (creating a tricyclic system) or use a bioisostere like a oxetane or bicyclo[1.1.1]pentane as the linker.
-
-
Aromatic Protection:
-
Action: If the phenyl ring is being hydroxylated (para-position), block it with a Chlorine or Fluorine atom (metabolic blocking).
-
Visual Pathway: Metabolic Soft Spots
Experimental Protocols
Protocol A: High-Throughput hERG Binding Assay
Use this to validate the "Zwitterion" or "Amide" strategies.
-
Reagents: Membrane preparations from HEK293 cells stably expressing hERG; [3H]-Dofetilide (radioligand).
-
Buffer: 10 mM HEPES, 130 mM NaCl, 5 mM KCl, 0.8 mM MgCl2, 1 mM EGTA, pH 7.4.
-
Procedure:
-
Incubate membranes (5 µg protein/well) with [3H]-Dofetilide (5 nM) and test compound (0.1 nM – 100 µM) for 60 mins at 25°C.
-
Terminate binding by rapid filtration over GF/B filters (presoaked in 0.3% PEI).
-
Wash 3x with ice-cold buffer.
-
-
Analysis: Calculate
using a 4-parameter logistic fit.-
Pass Criteria:
(Safety Margin > 30x therapeutic ).
-
Protocol B: In Vitro Phospholipidosis Screen (LysoTracker)
Use this to check if TPSA adjustments worked.
-
Cells: HepG2 or CHO-K1 cells.
-
Dye: LysoTracker Red DND-99 (fluorescent probe for acidic organelles).
-
Procedure:
-
Seed cells in 96-well plates.
-
Treat with test compound (10 µM and 50 µM) for 24 hours. Include Amiodarone (positive control).
-
Add LysoTracker Red (50 nM) and Hoechst 33342 (nuclear stain) for 30 mins.
-
Image using High-Content Screening (HCS) microscopy.
-
-
Analysis: Quantify total cytoplasmic fluorescence intensity.
-
Pass Criteria: Intensity < 2-fold increase vs. vehicle control.
-
References
-
Spirocyclic Scaffold Utility & Synthesis
-
CCR4 Antagonists (Case Study in 8-Benzyl Deriv
-
hERG & Phospholipidosis Mechanisms
-
Metabolic Stability Str
Sources
- 1. Understanding of molecular substructures that contribute to hERG K+ channel blockade: synthesis and biological evaluation of E-4031 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging mechanisms of drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. compounds inducing phospholipidosis: Topics by Science.gov [science.gov]
- 7. Defending Antiviral Cationic Amphiphilic Drugs That May Cause Drug-Induced Phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of benzothiazinones containing 2-benzyl-2,7-diazaspiro[3.5]nonane moieties as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the In Vivo Efficacy of 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride: A Comparative Approach
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo efficacy of 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride. Given the limited direct literature on this specific compound, we will leverage data from structurally similar diazaspiro[4.5]decane derivatives to hypothesize its mechanism of action and design a robust validation strategy. Our approach is grounded in the strong evidence linking this chemical scaffold to the modulation of sigma receptors, key players in neuropathic pain and oncology.
Introduction: Unveiling the Therapeutic Potential of 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride
8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride is a synthetic small molecule featuring a spirocyclic core. While direct in vivo studies on this specific hydrochloride salt are not extensively published, the broader class of diazaspiro[4.5]decane derivatives has garnered significant interest for its diverse biological activities. Notably, this scaffold is a common feature in potent and selective ligands for sigma receptors (σRs).[1] The sigma-1 (σ1R) and sigma-2 (σ2R) receptors are unique, ligand-operated chaperone proteins involved in a multitude of cellular functions and are considered promising therapeutic targets for a range of pathologies, including neurodegenerative diseases, neuropathic pain, and cancer.[2][3][4]
This guide, therefore, proposes a validation pathway for 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride based on the hypothesis that it functions as a sigma receptor modulator. We will outline a comparative in vivo testing strategy against established sigma receptor ligands, providing detailed experimental protocols and the scientific rationale behind each step.
Hypothesized Mechanism of Action: Targeting the Sigma-1 Receptor
The sigma-1 receptor (σ1R) is a chaperone protein located at the endoplasmic reticulum (ER) that plays a crucial role in regulating cellular stress and signal transduction.[5][6] Upon activation by ligands, σ1R can translocate and interact with various client proteins, including ion channels and kinases, to modulate cellular responses.[2] Its involvement in pain signaling and cancer cell survival makes it a compelling target.[7][8]
Key functions of the σ1R relevant to this guide include:
-
Modulation of Ion Channels: σ1R interacts with and modulates the activity of several voltage-gated ion channels, which are critical for neuronal excitability and pain signal transmission.
-
ER Stress Response: As a chaperone protein, σ1R helps to mitigate ER stress, a condition implicated in both neuronal damage and cancer cell apoptosis.[2]
-
Cellular Proliferation and Survival: In cancer cells, σ1R has been shown to be overexpressed and to contribute to tumor survival and migration.[4][8]
Below is a diagram illustrating the hypothesized signaling pathway of the σ1R, which we propose as the primary target for 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride.
Caption: Hypothesized Sigma-1 Receptor Signaling Pathway.
Comparative Analysis of Alternative Sigma Receptor Ligands
To rigorously assess the efficacy of 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride, it is essential to compare its performance against well-characterized sigma receptor ligands. The choice of comparators should include both agonists and antagonists to contextualize the pharmacological action of the test compound.
| Compound | Receptor Target | Primary Action | Common In Vivo Application |
| PRE-084 | σ1R | Selective Agonist | Neuroprotection, anti-amnesic effects[9][10] |
| Haloperidol | σ1R, σ2R, D2R | Antagonist | Antipsychotic, neuroprotective studies[11][12] |
| BD-1063 | σ1R | Selective Antagonist | Attenuation of neuropathic pain, reduction of drug-seeking behavior[13][14] |
In Vivo Efficacy Validation Strategy
We propose a two-pronged approach to validate the in vivo efficacy of 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride, focusing on two key therapeutic areas where sigma receptor modulation has shown significant promise: neuropathic pain and oncology.
Part A: Neuropathic Pain Model
Neuropathic pain is a chronic condition often refractory to standard analgesics.[7] The upregulation of σ1R in sensory neurons following nerve injury makes it a prime target for novel pain therapeutics.[7]
Experimental Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve
The CCI model is a widely used and reproducible model of neuropathic pain in rodents that mimics features of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.[15]
Experimental Workflow
Caption: Experimental workflow for the CCI neuropathic pain model.
Detailed Protocols
1. Chronic Constriction Injury (CCI) Surgery Protocol
-
Anesthesia: Anesthetize adult male Sprague-Dawley rats or C57BL/6 mice with isoflurane.
-
Surgical Site Preparation: Shave and disinfect the lateral surface of the thigh.
-
Incision: Make a small incision and bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Ligation: Proximal to the trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing.
-
Closure: Close the muscle layer and skin with sutures.
-
Sham Control: In sham-operated animals, expose the nerve but do not apply ligatures.
2. Von Frey Test for Mechanical Allodynia
-
Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.[16]
-
Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[17]
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.
3. Hot Plate Test for Thermal Hyperalgesia
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[18]
-
Procedure: Place the animal on the hot plate and start a timer.[19]
-
Response: The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.[20]
-
Cut-off Time: A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
Hypothetical Data Comparison
| Treatment Group | Dose (mg/kg, i.p.) | Mean Paw Withdrawal Threshold (g) at Day 14 | Mean Hot Plate Latency (s) at Day 14 |
| Sham + Vehicle | - | 15.2 ± 1.5 | 25.8 ± 2.1 |
| CCI + Vehicle | - | 2.5 ± 0.4 | 8.3 ± 1.2 |
| CCI + 8-Benzyl-2,8-diazaspiro[4.5]decane HCl | 10 | 8.9 ± 1.1 | 17.5 ± 1.9 |
| CCI + PRE-084 | 1 | 4.1 ± 0.6 | 10.2 ± 1.5 |
| CCI + BD-1063 | 10 | 9.5 ± 1.3 | 18.1 ± 2.0 |
| *p < 0.05 vs. CCI + Vehicle |
Part B: Oncology Model
The overexpression of sigma receptors in various tumor types presents an opportunity for targeted cancer therapy.[21][22] Both σ1R and σ2R have been implicated in tumor cell proliferation and survival.[8]
Experimental Model: Human Tumor Xenograft in Immunocompromised Mice
This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice (e.g., nude or SCID mice) to assess the anti-tumor activity of a compound.[23]
Experimental Workflow
Caption: Experimental workflow for the human tumor xenograft model.
Detailed Protocol
1. Cell Preparation and Implantation
-
Cell Culture: Culture a human cancer cell line known to express sigma receptors (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.
-
Harvesting: Harvest cells in their logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.[24][25] Matrigel may be mixed with the cell suspension to improve tumor take rate.
-
Injection: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old female nude mice.[23]
2. Treatment and Monitoring
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., approximately 100 mm³).
-
Randomization: Randomize mice into treatment groups.
-
Administration: Administer 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride and comparator compounds (e.g., Haloperidol) daily via an appropriate route (e.g., intraperitoneal or oral gavage).
-
Measurements: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor body weight as an indicator of toxicity.
3. Endpoint Analysis
-
Euthanasia: At the end of the study (e.g., after 21 days of treatment or when tumors reach a predetermined size), euthanize the mice.
-
Tumor Excision: Excise the tumors and record their final weight.
Hypothetical Data Comparison
| Treatment Group | Dose (mg/kg, i.p.) | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 |
| Vehicle Control | - | 1250 ± 150 | 1.3 ± 0.2 |
| 8-Benzyl-2,8-diazaspiro[4.5]decane HCl | 20 | 650 ± 90 | 0.7 ± 0.1 |
| Haloperidol | 5 | 720 ± 110 | 0.8 ± 0.1 |
| *p < 0.05 vs. Vehicle Control |
Conclusion
This guide provides a scientifically rigorous and experimentally detailed framework for validating the in vivo efficacy of 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride. By leveraging the established link between its chemical scaffold and sigma receptor modulation, we have outlined a comparative approach in two distinct and highly relevant therapeutic areas: neuropathic pain and oncology. The proposed experimental workflows, detailed protocols, and comparative analyses against established sigma receptor ligands will enable researchers to thoroughly characterize the therapeutic potential of this compound. Successful validation in these models would provide a strong rationale for further preclinical development and position 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride as a promising candidate for treating these challenging diseases.
References
-
Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. MDPI. Available at: [Link].
-
Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. ResearchGate. Available at: [Link].
-
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Haloperidol, a sigma receptor 1 antagonist, promotes ferroptosis in hepatocellular carcinoma cells. PubMed. Available at: [Link].
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Standard Operating Procedure The Jackson Laboratory Mouse Neurobehavioral Phenotyping Facility (JAX-MNBF) von Frey Test [VFT]. The Jackson Laboratory. Available at: [Link].
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Animal models of neuropathic pain. PubMed. Available at: [Link].
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Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey. Available at: [Link].
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Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling. PubMed Central. Available at: [Link].
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LLC cells tumor xenograft model. protocols.io. Available at: [Link].
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Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. PubMed Central. Available at: [Link].
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Von Frey-Nociception Test. MMPC. Available at: [Link].
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Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. Available at: [Link].
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Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed Central. Available at: [Link].
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Mouse models for inflammatory, non-inflammatory and neuropathic pain. Fraunhofer IME. Available at: [Link].
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Xenograft Tumor Model Protocol. Bio-protocol. Available at: [Link].
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A Comparative Guide to 5-HT1A Receptor Ligands: Buspirone vs. the 8-Benzyl-2,8-diazaspiro[4.5]decane Scaffold
Prepared by a Senior Application Scientist
This guide provides a detailed comparison of the established anxiolytic drug, buspirone, with ligands derived from the 2,8-diazaspiro[4.5]decane chemical scaffold, focusing on their binding characteristics at the serotonin 1A (5-HT1A) receptor. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a critical target in the central nervous system for treating anxiety and depressive disorders.[1] Understanding the binding affinity and structure-activity relationships of different chemical entities is paramount for the rational design of next-generation therapeutics.
While direct, publicly available binding data for the specific molecule 8-Benzyl-2,8-diazaspiro[4.5]decane is limited, as it often serves as a synthetic intermediate, extensive research on its derivatives reveals the high potential of this scaffold.[2] This guide will therefore compare the well-documented profile of buspirone against the demonstrated capabilities of the broader 2,8-diazaspiro[4.5]decane class, offering valuable insights for researchers in medicinal chemistry and pharmacology.
Section 1: Comparative Binding Affinity at the 5-HT1A Receptor
Binding affinity, typically expressed as the inhibition constant (Kᵢ), is a measure of how tightly a ligand binds to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Buspirone: The Clinical Benchmark
Buspirone is a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic autoreceptors.[3][4] Its clinical efficacy is well-established, but its binding affinity can vary across different experimental conditions. Furthermore, its primary active metabolite, 6-hydroxybuspirone, also demonstrates significant affinity for the 5-HT1A receptor and is believed to contribute to the drug's overall therapeutic effect.[5]
| Compound | Receptor | Kᵢ (nM) | Notes |
| Buspirone | Human 5-HT1A | 3.1 - 891.25[6] | Wide range reflects variability in assay conditions. Acts as a partial/full agonist.[3] |
| 6-Hydroxybuspirone | Human 5-HT1A | ~25[5] | Major active metabolite with high affinity.[5] |
The 2,8-Diazaspiro[4.5]decane Scaffold: A Platform for Potent Ligands
Research into derivatives of the 2,8-diazaspiro[4.5]decane core, particularly those functionalized to mimic buspirone's structure, has yielded highly potent 5-HT1A ligands. These studies underscore the scaffold's utility in drug design.
| Compound Derivative | Receptor | Kᵢ (nM) | Notes |
| Derivative 14 (with 3-chloro-phenylpiperazine) | 5-HT1A | 5.1[7] | An N-substituted 2-azaspiro[4.5]decane-1,3-dione derivative.[7] |
| Derivative 15 (with 2-methoxy-phenylpiperazine) | 5-HT1A | 2.7[7] | Demonstrates higher affinity than many reported buspirone values.[7] |
| Derivative 16 (with 2-pyridyl-piperazine) | 5-HT1A | 4.3[7] | Highlights the importance of the arylpiperazine moiety.[7] |
| Buspirone Analog 6a | 5-HT1A | Equipotent to Buspirone[8] | An 8-azaspiro[4.5]decane-7,9-dione derivative, showing the core structure's compatibility.[8] |
Insight: The data clearly shows that while buspirone is an effective drug, the 2,8-diazaspiro[4.5]decane scaffold can be modified to produce ligands with affinities that are not only comparable but in some cases, significantly higher (i.e., lower Kᵢ) than buspirone. This makes the scaffold a highly attractive starting point for novel ligand discovery.
Section 2: Structure-Activity Relationship (SAR) Insights
The binding affinity of these compounds is dictated by their three-dimensional structure and chemical properties.
-
Buspirone's Key Features: Buspirone's structure consists of three main parts: (1) the terminal azaspiro[4.5]decane-7,9-dione imide moiety, (2) a flexible butyl spacer, and (3) an N-arylpiperazine group (specifically, a pyrimidinylpiperazine). The terminal imide and the basic nitrogen of the piperazine are considered crucial for the interaction with the 5-HT1A receptor.[8]
-
Diazaspiro[4.5]decane Derivatives: Studies on derivatives confirm this hypothesis. High affinity is retained and even enhanced when the azaspiro[4.5]decane-dione moiety is present.[7][8] The length of the alkyl spacer is critical; derivatives with an ethylene spacer showed potent affinity, whereas those with a shorter methylene spacer had low affinity.[7] Finally, modifying the aryl group on the distal piperazine ring significantly modulates affinity, with groups like 2-methoxyphenyl providing a substantial increase in potency.[7]
This suggests that the spirocyclic core acts as a robust anchor, while modifications to the linker and the arylpiperazine group allow for fine-tuning of the ligand's affinity and functional activity.
Section 3: Experimental Protocol for 5-HT1A Receptor Binding Assay
To ensure trustworthiness and reproducibility, the following is a detailed protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of investigational compounds. This protocol is synthesized from established methodologies.[9][10]
Objective: To determine the Kᵢ of a test compound by measuring its ability to displace a known high-affinity radioligand, [³H]-8-OH-DPAT, from the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT1A receptor, or prepared from rat hippocampus tissue.[9][10]
-
Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol). 8-OH-DPAT is a prototypical high-affinity 5-HT1A receptor agonist.[11][12]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, 0.1% ascorbic acid, pH 7.4.[9]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Serotonin (10 µM final concentration).[9]
-
Test Compounds: Serial dilutions of 8-Benzyl-2,8-diazaspiro[4.5]decane derivatives, buspirone, etc.
-
Equipment: 96-well microplates, cell harvester, scintillation counter, glass fiber filters (GF/C).
Step-by-Step Methodology:
-
Membrane Preparation (if using tissue): a. Homogenize dissected rat hippocampus in 20 volumes of ice-cold Tris-HCl buffer.[10] b. Centrifuge at 39,000 x g for 10 minutes. Discard the supernatant.[10] c. Re-suspend the pellet in fresh buffer and repeat the centrifugation. d. Perform a final re-suspension and incubate at 37°C for 10 minutes to remove endogenous serotonin, then centrifuge again.[10] e. Suspend the final pellet in assay buffer to a concentration of ~10 µg protein per well.[9]
-
Assay Setup (in a 96-well plate): a. Total Binding: Add 50 µL assay buffer, 50 µL [³H]-8-OH-DPAT (to a final concentration of ~1 nM), and 150 µL of the membrane preparation.[9] b. Non-specific Binding: Add 50 µL Serotonin (10 µM), 50 µL [³H]-8-OH-DPAT, and 150 µL of the membrane preparation.[9] c. Competitive Binding: Add 50 µL of the test compound at various concentrations, 50 µL [³H]-8-OH-DPAT, and 150 µL of the membrane preparation. Run each concentration in duplicate.
-
Incubation: a. Seal the plate and incubate at 27°C for 60 minutes with gentle agitation.[9]
-
Termination and Filtration: a. Terminate the reaction by rapid filtration through a GF/C filter plate (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[9] This separates the membrane-bound radioligand from the unbound. b. Quickly wash the filters 8-10 times with 200 µL of ice-cold wash buffer to remove any remaining unbound radioligand.[9]
-
Quantification: a. Dry the filter plate. b. Add a solid scintillant (e.g., MeltiLex) and melt it onto the filters. c. Measure the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.
-
Data Analysis: a. Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). d. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Section 4: Visualizing Workflows and Pathways
Experimental Workflow Diagram
Caption: Radioligand binding assay workflow for determining 5-HT1A receptor affinity.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor primarily signals through the inhibitory G-protein, Gαi/o.[13][14]
Caption: Canonical Gi/o-coupled signaling pathway of the 5-HT1A receptor.
Conclusion
This guide demonstrates that while buspirone serves as a crucial clinical and experimental reference, the 2,8-diazaspiro[4.5]decane scaffold is a validated and highly promising framework for the development of novel, high-affinity 5-HT1A receptor ligands. Experimental data from multiple derivatives show that this chemical class can produce compounds with Kᵢ values in the low nanomolar range, rivaling or exceeding the affinity of buspirone. The provided experimental protocol offers a robust, self-validating system for researchers to accurately quantify the binding affinity of new chemical entities, ensuring data integrity and comparability across studies. Future research focused on modifying the arylpiperazine moiety and optimizing the linker length of this spirocyclic scaffold holds significant potential for discovering next-generation therapeutics for anxiety and depression.
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Obniska J, et al. Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. Pharmacol Rep. 2006;58(1):107-14. Available from: [Link]
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Adham N, et al. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors. Br J Pharmacol. 1994;111(4):1223-31. Available from: [Link]
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Tzioumaki N, et al. A Facile Three-Step Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. 2021;2021(2):M1221. Available from: [Link]
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Guide to Benchmarking Novel Chemical Entities: A Case Study of 8-Benzyl-2,8-diazaspiro[4.5]decane Against the Pan-JAK Inhibitor Tofacitinib
An objective comparison guide for researchers, scientists, and drug development professionals.
Abstract
The landscape of kinase inhibitor development is characterized by a drive for enhanced potency and improved selectivity to maximize therapeutic efficacy while minimizing off-target effects. Tofacitinib, a pan-Janus kinase (JAK) inhibitor, represents a cornerstone in the treatment of autoimmune diseases, offering a well-defined benchmark for novel drug candidates. This guide establishes a comprehensive experimental framework for the comparative evaluation of a novel chemical entity, 8-Benzyl-2,8-diazaspiro[4.5]decane, against tofacitinib. While 8-Benzyl-2,8-diazaspiro[4.5]decane is primarily recognized as a versatile scaffold in medicinal chemistry, particularly for neurological targets, this guide operates on a hypothetical premise: in-silico modeling has predicted its potential as a JAK inhibitor. Our objective is to provide researchers with a rigorous, multi-phase protocol to validate this hypothesis, assessing the compound's biochemical potency, kinase selectivity, and cellular activity. This document serves not as a declaration of 8-Benzyl-2,8-diazaspiro[4.5]decane's function, but as a methodological blueprint for its empirical investigation against an established clinical standard.
Introduction: The Rationale for Benchmarking Against Tofacitinib
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors, making it a high-value target in immunology and oncology. Tofacitinib (marketed as Xeljanz®) functions by competitively inhibiting the ATP-binding site of JAK1, JAK2, JAK3, and to a lesser extent, TYK2, thereby modulating the inflammatory response. Its well-documented clinical profile and known pan-JAK inhibitory activity provide a robust baseline for evaluating the performance of new molecular entities.
Our candidate, 8-Benzyl-2,8-diazaspiro[4.5]decane, is a spirocyclic diamine. Such scaffolds are of high interest in drug discovery due to their rigid, three-dimensional structures that can offer unique binding interactions and favorable physicochemical properties. The central hypothesis to be tested is whether this specific scaffold, when functionalized with a benzyl group, can effectively compete with ATP in the kinase domain of JAK enzymes. This guide will detail the necessary experiments to move from computational prediction to empirical evidence.
Caption: High-level workflow for validating a hypothetical JAK inhibitor.
Phase 1: Biochemical Potency Assessment via IC50 Determination
Scientific Rationale: The first and most fundamental step is to determine if 8-Benzyl-2,8-diazaspiro[4.5]decane can inhibit the enzymatic activity of purified JAK proteins. The half-maximal inhibitory concentration (IC50) is the standard metric for potency, representing the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates higher potency. We will assess potency against the key isoforms: JAK1, JAK2, JAK3, and TYK2, to build an initial picture of the compound's inhibitory profile.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying kinase inhibition.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 8-Benzyl-2,8-diazaspiro[4.5]decane and tofacitinib in 100% DMSO.
-
Create a series of 12-point, 3-fold serial dilutions for each compound in a 384-well plate.
-
Prepare working solutions of recombinant JAK1, JAK2, JAK3, and TYK2 enzymes, a europium-labeled anti-His antibody (for His-tagged kinases), and a broad-spectrum Alexa Fluor™ 647-labeled ATP-competitive kinase tracer (kinetics probe).
-
-
Assay Execution:
-
Add 2.5 µL of the serially diluted compounds to the assay plate.
-
Add 2.5 µL of the JAK enzyme-antibody mixture to each well.
-
Incubate for 60 minutes at room temperature to allow compound binding to the kinase.
-
Add 5 µL of the tracer solution to each well.
-
Incubate for another 60 minutes.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at 665 nm (tracer) and 615 nm (europium).
-
Calculate the emission ratio (665/615). Inhibition is observed as a decrease in the FRET signal as the compound displaces the tracer from the kinase's ATP pocket.
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound against each JAK isoform.
-
Data Summary Table: Biochemical Potency (IC50, nM)
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Tofacitinib (Reference) | 1.1 | 20 | 1.2 | 99 |
| 8-Benzyl-2,8-diazaspiro[4.5]decane | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Note: Tofacitinib values are representative and sourced from literature.
Phase 2: Kinome-Wide Selectivity Profiling
Scientific Rationale: A potent compound is not necessarily a safe one. Many kinases share structural similarities in their ATP-binding sites, leading to the risk of off-target inhibition, which can cause toxicity. Kinase selectivity profiling assesses the binding of a compound against a large panel of human kinases. The goal is to determine if 8-Benzyl-2,8-diazaspiro[4.5]decane is a selective JAK inhibitor or if it interacts with numerous other kinases, which would be a significant liability.
Experimental Protocol: KINOMEscan™ Competition Binding Assay
This methodology utilizes a proprietary active-site directed competition binding assay to quantify the interactions between a test compound and a panel of over 400 kinases.
-
Compound Submission: Provide the compound of interest at a specified concentration (e.g., 1 µM) to a commercial vendor performing the KINOMEscan™ service.
-
Assay Principle: The assay measures the amount of the test compound that is needed to displace a proprietary ligand from the ATP-binding site of each kinase in the panel. The results are typically reported as a percent of control (%Ctrl), where a lower number indicates stronger binding.
-
Data Analysis:
-
Primary screen results are presented as a "tree-spot" diagram, visually mapping binding interactions across the human kinome.
-
Hits (e.g., kinases with <10% Ctrl) are followed up by determining the dissociation constant (Kd), a direct measure of binding affinity. A lower Kd indicates a stronger interaction.
-
Data Summary Table: Selectivity Profile (Kd, nM)
| Target Kinase | Tofacitinib (Kd, nM) | 8-Benzyl-2,8-diazaspiro[4.5]decane (Kd, nM) |
| Primary Targets | ||
| JAK1 | 10 | Data to be determined |
| JAK2 | 26 | Data to be determined |
| JAK3 | 1.7 | Data to be determined |
| Key Off-Targets | ||
| LCK | >10,000 | Data to be determined |
| SRC | >10,000 | Data to be determined |
| ROCK2 | 3,400 | Data to be determined |
Note: Tofacitinib values are representative and sourced from literature.
Caption: A selective inhibitor primarily binds to its intended targets.
Phase 3: Cellular Mechanism of Action and Potency
Scientific Rationale: Positive results in biochemical assays do not guarantee activity in a cellular context. A compound must be able to cross the cell membrane, engage its intracellular target, and inhibit the downstream signaling pathway. This phase aims to measure the functional consequence of JAK inhibition by quantifying the phosphorylation of STAT proteins, a direct downstream event.
Caption: The JAK-STAT pathway and the point of inhibition.
Experimental Protocol: Phospho-STAT Flow Cytometry Assay
This assay quantifies the level of phosphorylated STAT (pSTAT) in cytokine-stimulated cells, providing a direct measure of JAK activity in a physiological context.
-
Cell Culture and Stimulation:
-
Culture a human cell line known to have an active JAK-STAT pathway (e.g., TF-1 or NK-92 cells).
-
Starve the cells of serum/cytokines for 4-6 hours.
-
Pre-incubate the cells with serial dilutions of 8-Benzyl-2,8-diazaspiro[4.5]decane or tofacitinib for 1 hour.
-
Stimulate the cells with a specific cytokine (e.g., IL-2 for JAK1/3, GM-CSF for JAK2) for 15-30 minutes at 37°C.
-
-
Cell Fixation and Permeabilization:
-
Immediately fix the cells with a formaldehyde-based buffer to crosslink proteins and halt signaling.
-
Permeabilize the cells with a methanol-based buffer to allow antibody access to intracellular proteins.
-
-
Immunostaining and Flow Cytometry:
-
Stain the permeabilized cells with a fluorescently-conjugated antibody specific for a phosphorylated STAT protein (e.g., anti-pSTAT5 Alexa Fluor™ 488).
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of thousands of individual cells per sample.
-
-
Data Analysis:
-
Gate on the cell population and quantify the median fluorescence intensity (MFI) of the pSTAT signal.
-
Plot the MFI against inhibitor concentration and fit to a dose-response curve to calculate the cellular IC50.
-
Data Summary Table: Cellular Potency (IC50, nM)
| Compound | Cell Line | Cytokine Stimulus | Downstream Readout | Cellular IC50 (nM) |
| Tofacitinib (Reference) | NK-92 | IL-2 | pSTAT5 | 58 |
| 8-Benzyl-2,8-diazaspiro[4.5]decane | NK-92 | IL-2 | pSTAT5 | Data to be determined |
Note: Tofacitinib value is representative and sourced from literature.
Synthesis and Interpretation
Upon completion of these three experimental phases, a comprehensive profile of 8-Benzyl-2,8-diazaspiro[4.5]decane will emerge. The data should be synthesized to answer the following key questions:
-
Is it a potent JAK inhibitor? A direct comparison of the biochemical IC50 values from Phase 1 will answer this. If the IC50 values are in the nanomolar range, the initial hypothesis is validated.
-
Is it selective? The kinome scan from Phase 2 is critical. An ideal candidate would show strong binding (low Kd) to one or more JAKs with minimal interaction with other kinases. A "dirty" compound with many off-targets may be deprioritized due to the high risk of toxicity.
-
Does it work in cells? The cellular IC50 from Phase 3 demonstrates whether the compound's biochemical potency translates to a functional effect in a biological system. A large drop-off between biochemical and cellular potency could indicate poor cell permeability or other liabilities.
The collective data will enable an informed, evidence-based decision on whether 8-Benzyl-2,8-diazaspiro[4.5]decane warrants further investigation in preclinical models of disease. This structured, benchmark-driven approach ensures that resources are invested in compounds with the most promising and well-characterized profiles.
References
-
Title: Tofacitinib: A Janus Kinase Inhibitor for the Treatment of Rheumatoid Arthritis Source: U.S. Pharmacist, Jobson Medical Information LLC URL: [Link]
-
Title: Tofacitinib (Xeljanz®). A review of its use in patients with moderate to severe rheumatoid arthritis Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Synthesis of 8-benzyl-2,8-diazaspiro[4.5]decane-1,3-dione Source: Molbase URL: [Link]
-
Title: Synthesis and biological evaluation of novel 2,8-diazaspiro[4.5]decane derivatives as sigma-1 receptor ligands Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: The JAK/STAT pathway: a critical player in the control of DC-mediated T cell immunity Source: National Center for Biotechnology Information (NCBI) URL: [Link]
Evaluating the Sigma-1 vs. Sigma-2 Receptor Selectivity of the 8-Azaspiro[4.5]decane Scaffold: A Comparative Guide
In the landscape of contemporary pharmacology, the sigma receptors, σ1 and σ2, represent targets of immense therapeutic potential, implicated in a spectrum of neurological disorders and oncological conditions. The development of ligands with high affinity and, critically, high selectivity for one receptor subtype over the other is a paramount objective in drug discovery to minimize off-target effects and enhance therapeutic efficacy. This guide provides an in-depth evaluation of the selectivity profile of the 8-azaspiro[4.5]decane scaffold, with a specific focus on benzyl-substituted derivatives, by comparing its performance with established sigma receptor ligands.
The Critical Role of Selectivity for Sigma Receptors
The sigma-1 (σ1) and sigma-2 (σ2) receptors are distinct proteins with different cellular localizations and functions. The σ1 receptor, a chaperone protein at the endoplasmic reticulum-mitochondria interface, is involved in cellular signaling and survival pathways. In contrast, the σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is often overexpressed in proliferating cancer cells and is a biomarker for tumor proliferation. Given their divergent roles, the selectivity of a ligand for either σ1 or σ2 is a determining factor in its potential therapeutic application. A highly selective σ1 agonist might be pursued for neuroprotection, while a selective σ2 ligand could be developed as an anti-cancer agent.
Comparative Binding Affinity Analysis
To contextualize the selectivity of the 8-azaspiro[4.5]decane scaffold, we will compare the binding affinity of 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane with a panel of well-characterized sigma receptor ligands. These include the highly σ1-selective agonist SA4503, the highly σ2-selective ligand CM398, and the non-selective ligands haloperidol and (+)-pentazocine.
Table 1: Comparative Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities (Ki, nM)
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2 Ki / σ1 Ki) | Primary Target |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 5.4 ± 0.4 | ~162 | ~30-fold | σ1 selective |
| SA4503 | 17.4[1][2] | 1784[1] | ~103-fold | Highly σ1 selective |
| CM398 | >430 | 0.43[3][4][5] | >1000-fold | Highly σ2 selective |
| Haloperidol | 1.5[6] | 24.2[6] | ~16-fold | Non-selective (slight σ1 preference) |
| (+)-Pentazocine | High Affinity | Low Affinity | - | σ1 selective |
Note: The σ2 Ki for 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane is estimated based on the reported 30-fold selectivity.
From this data, it is evident that the 8-azaspiro[4.5]decane scaffold, represented by the fluoroethoxybenzyl derivative, demonstrates a clear preference for the σ1 receptor, with a selectivity of approximately 30-fold over the σ2 receptor. While not as exquisitely selective as SA4503, this still represents a significant and functionally relevant level of selectivity that warrants further investigation for therapeutic applications targeting the σ1 receptor.
Experimental Determination of Sigma Receptor Selectivity
The determination of a compound's binding affinity and selectivity for σ1 and σ2 receptors is typically achieved through in vitro radioligand binding assays. These assays are foundational in pharmacological profiling and provide the quantitative data necessary for structure-activity relationship (SAR) studies.
Radioligand Binding Assay Workflow
The general workflow for these competitive binding assays is a self-validating system designed to ensure accuracy and reproducibility.
Caption: Workflow for Radioligand Binding Assay.
Detailed Protocol: σ1 Receptor Binding Assay
-
Causality: This protocol is designed to quantify the affinity of a test compound for the σ1 receptor by measuring its ability to compete with a known high-affinity σ1 radioligand.
-
Membrane Preparation: Homogenize guinea pig brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, wash, and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the σ1-selective radioligand -pentazocine at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes)[7].
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Detailed Protocol: σ2 Receptor Binding Assay
-
Causality: This protocol is more complex due to the lack of a highly selective σ2 radioligand. Therefore, a non-selective radioligand is used in the presence of a compound that "masks" the σ1 receptors, ensuring that the measured binding is predominantly to the σ2 receptor.
-
Membrane Preparation: Similar to the σ1 assay, but typically using rat liver membranes, which have a high density of σ2 receptors.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the non-selective radioligand [3H]-1,3-di-o-tolylguanidine ([3H]-DTG), varying concentrations of the test compound, and a fixed concentration of a σ1-selective ligand (e.g., 200 nM (+)-pentazocine) to block binding to σ1 receptors[1][2].
-
Incubation, Filtration, and Quantification: Follow the same procedures as for the σ1 receptor binding assay.
-
Data Analysis: The data is analyzed in the same manner to determine the IC50 and Ki values for the σ2 receptor.
Interpreting Selectivity: A Logical Framework
The selectivity of a compound is a critical parameter in drug development. It is typically expressed as a ratio of the Ki values for the two receptors of interest.
Caption: Logic of Receptor Selectivity Evaluation.
A higher selectivity ratio indicates a greater preference for the target receptor. For the 8-azaspiro[4.5]decane scaffold, the ~30-fold selectivity for the σ1 receptor suggests that at therapeutic concentrations targeting σ1, the engagement of σ2 receptors would be significantly lower, potentially leading to a more favorable side-effect profile.
Conclusion and Future Directions
The available data on 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane strongly suggests that the 8-benzyl-azaspiro[4.5]decane scaffold is a promising starting point for the development of selective σ1 receptor ligands. Its ~30-fold selectivity compares favorably with some known ligands and provides a solid foundation for further chemical optimization.
Future research should focus on synthesizing and testing 8-Benzyl-2,8-diazaspiro[4.5]decane and a series of its derivatives to establish a clear structure-activity relationship. Modifications to the benzyl group and the spirocyclic core could be explored to further enhance σ1 affinity and selectivity. Additionally, functional assays should be conducted to determine whether these compounds act as agonists or antagonists at the σ1 receptor, which will ultimately define their therapeutic potential.
References
-
Lever, J. R., et al. (2006). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. Synapse, 59(6), 350-358. [Link]
-
Senda, T., et al. (1996). Binding properties of SA4503, a novel and selective sigma 1 receptor agonist. European Journal of Pharmacology, 315(1), 1-8. [Link]
-
Intagliata, S., et al. (2017). Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain. Journal of Pharmacology and Experimental Therapeutics, 361(3), 424-434. [Link]
-
Yoo, J., et al. (2022). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for PET Imaging of Tumors. Journal of Medicinal Chemistry, 65(9), 6666-6679. [Link]
-
Abate, C., et al. (2017). Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo. AAPS Journal, 19(5), 1436-1447. [Link]
-
Große Maestrup, E., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6195-6205. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]
-
Ramachandran, S., et al. (2007). The sigma-1 receptor chaperone regulates the stability of the dopamine transporter. Neuroscience, 149(3), 643-653. [Link]
Sources
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- 2. Binding properties of SA4503, a novel and selective sigma 1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CM398 | Sigma Receptor | 1121931-70-1 | Invivochem [invivochem.com]
- 4. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. med.upenn.edu [med.upenn.edu]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride
In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. However, the lifecycle of these materials extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established chemical safety principles and regulatory guidelines, reflecting a commitment to best practices in the laboratory.
Disclaimer: This document provides guidance based on general principles of chemical safety and data from structurally similar compounds. It is not a substitute for the manufacturer's specific Safety Data Sheet (SDS) or your institution's established Environmental Health & Safety (EHS) protocols. Always consult the SDS for your specific material and adhere to local and national regulations.
Pre-Disposal Hazard Assessment: Know Your Compound
Before any disposal action is taken, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet for the hydrochloride salt was not found, analysis of analogous spirocyclic structures and amine hydrochlorides allows for a presumptive hazard profile.
Compounds with similar structures are noted to potentially cause skin, eye, and respiratory irritation.[1][2] Therefore, 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride should be handled as a hazardous substance. The hydrochloride salt form may also present corrosive characteristics, particularly in aqueous solutions.
Table 1: Presumptive Hazard Profile and Essential PPE
| Parameter | Information | Source/Rationale |
| Chemical Name | 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride | N/A |
| CAS Number | 336191-15-2 (for parent compound) | [3] |
| Molecular Formula | C₁₅H₂₂N₂ · HCl | Derived from parent compound |
| Potential Hazards | May cause skin, eye, and respiratory irritation.[1][2] Harmful if swallowed. | Based on data for analogous compounds. |
| Required PPE | Safety glasses with side shields or goggles, nitrile gloves, lab coat. | Standard laboratory practice for handling hazardous chemicals.[1][2][4] |
Disposal Pathway: A Step-by-Step Protocol
The disposal of this compound must be treated as a regulated hazardous waste process. Under no circumstances should this chemical or its containers be disposed of in standard trash or via sanitary sewer systems.[1][5][6]
Step 1: Segregation and Containment
Proper containment is the foundation of safe chemical waste management. The goal is to isolate the waste material in a secure, correctly labeled container to prevent accidental exposure or reaction.
-
Container Selection: Use a dedicated, leak-proof waste container made of a chemically compatible material, such as high-density polyethylene (HDPE).[6][7][8] If possible, reusing the original manufacturer's container is an excellent option, provided it is in good condition.[7]
-
Solid Waste: Collect dry, solid 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride waste in a clearly labeled, sealable container. Avoid creating dust during transfer.[1][4]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless you have confirmed their compatibility.
-
Filling and Sealing: Do not overfill containers. A safe maximum is 90% of the container's capacity to allow for expansion.[9] The container must be securely capped at all times, except when actively adding waste.[8][9]
Step 2: Labeling
Accurate labeling is a critical regulatory and safety requirement. Improperly labeled waste can lead to dangerous reactions and handling errors.
-
Label Contents: The waste container label must be filled out completely and legibly.
-
Include the words "Hazardous Waste." [7]
-
Write out the full chemical name: "8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride." Do not use abbreviations or chemical formulas.[7]
-
List all components of a mixture, including solvents, with their approximate percentages.[7][8]
-
Identify the associated hazards (e.g., Irritant, Toxic).[7]
-
Mark the date the container was first used for waste accumulation and the date it was filled.[7]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are essential for maintaining a safe and organized laboratory.
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][10] This area must be at or near the point of generation and under the control of laboratory personnel.[10]
-
Segregation: Ensure the container is stored separately from incompatible materials. For instance, amine hydrochlorides could react with strong bases.
-
Accumulation Limits: Be aware of regulatory limits for waste accumulation. In the U.S., a maximum of 55 gallons of hazardous waste may be stored in an SAA.[10] Once a container is full, it must be removed from the laboratory by EHS personnel within three days.[7][10]
Step 4: Arranging for Final Disposal
The final step is the transfer of the waste to trained professionals for disposal.
-
Contact EHS: Once your waste container is full, or if you have excess, unused product to dispose of, contact your institution's Environmental Health & Safety (EHS) department.
-
Professional Disposal: EHS will arrange for the collection of the waste by a licensed hazardous waste disposal contractor.[11] This is the only acceptable final disposal route.
Visualizing the Disposal Workflow
To ensure clarity and consistency, the following workflow diagram illustrates the decision-making process for the proper disposal of 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride.
Caption: Disposal Decision-Making Workflow
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, a swift and correct response is critical to minimizing harm.
Spill Cleanup Protocol
This protocol is intended for small, incidental spills that can be safely managed by trained laboratory personnel. For large spills, or any spill you are not comfortable handling, evacuate the area and contact your institution's emergency number immediately.
-
Alert & Isolate: Immediately alert personnel in the vicinity. Secure the area to prevent others from entering.[12]
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double-check that you are wearing chemically resistant gloves (nitrile is a common standard).[13]
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[13][14]
-
Absorption: Gently cover the spill with the absorbent material, working from the outside in to prevent splashing.[12][14]
-
Collection: Once the material is fully absorbed, carefully sweep or scoop it into a designated, leak-proof container for hazardous waste.[12]
-
Labeling: Seal and label the container as "Hazardous Waste" with a description of the contents (e.g., "8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride with vermiculite").
-
Decontamination: Clean the spill area with soap and water.[12] For highly toxic materials, the rinse water may also need to be collected as hazardous waste.[12]
-
Report: Inform your supervisor and EHS office about the incident.[12]
Visualizing the Spill Response
Caption: Emergency Spill Response Protocol
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][15]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention.[1][15]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[15][16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][15]
In all cases of exposure, show the Safety Data Sheet to the attending medical personnel.[15]
References
- Capot Chemical. (2026, January 7). MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.
- Combi-Blocks, Inc. (2023, January 2). HF-9208 - Safety Data Sheet.
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
- Castrol. (2023, September 6). SAFETY DATA SHEET.
-
Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
-
The City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
- Angene Chemical. (2021, May 1). Safety Data Sheet.
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET.
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
- CymitQuimica. (2024, December 19). Safety Data Sheet.
-
LookChem. (n.d.). 8-BENZYL-2,8-DIAZA-SPIRO[4.5]DECANE Safety Data Sheets(SDS). Retrieved from [Link]
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- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
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- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
